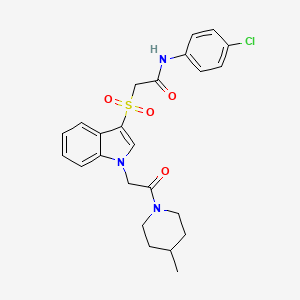
1,2,5-Thiadiazol-3-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is an organic compound with the chemical formula C3H6ClN3S . It is a powder in appearance .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride can be represented by the SMILES stringc1c(nsn1)CN.Cl . This indicates that the molecule contains a thiadiazole ring (c1c(nsn1)) with a methanamine group (CN) attached. The .Cl represents the hydrochloride part of the molecule. Physical And Chemical Properties Analysis
The molecular weight of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is 151.62 . The compound appears as a powder . Other physical and chemical properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Corrosion Inhibition
Thiadiazole derivatives have been extensively investigated for their corrosion inhibition properties. For instance, Bentiss et al. (2007) explored the efficiency of some new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic conditions. Their study found that these compounds exhibit good inhibition properties, with potential correlations between experimental inhibition efficiencies and quantum chemical parameters. The research suggests a promising application of thiadiazole compounds in protecting metals from corrosion, particularly in acidic environments, which is crucial for extending the lifespan of metal structures and components in industrial applications (Bentiss et al., 2007).
Pharmacological and Biological Activities
The core structure of 1,3,4-thiadiazole has been primarily utilized as a pharmacological scaffold due to its wide range of biological activities. Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Their findings include high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria, highlighting the potential of thiadiazole derivatives in developing new therapeutic agents with antimicrobial and protective properties against DNA damage (Gür et al., 2020).
Anticancer Potential
Furthermore, the anticancer potential of thiadiazole derivatives has been explored in various studies. A novel series of thiazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated as potent anticancer agents by Gomha et al. (2017). Some compounds demonstrated significant anticancer activity, suggesting the therapeutic potential of thiadiazole derivatives in cancer treatment. The structure-activity relationships provided insights into the design of more effective anticancer drugs, making it a promising area for further research (Gomha et al., 2017).
Safety And Hazards
The safety information available indicates that 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMXINPPNCCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5-Thiadiazol-3-yl)methanamine hydrochloride | |
CAS RN |
1803600-90-9 |
Source


|
| Record name | 1,2,5-thiadiazol-3-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)


![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)



![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)

![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
